molecular formula C18H25Cl3N2O3 B11991626 Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate

Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate

Cat. No.: B11991626
M. Wt: 423.8 g/mol
InChI Key: PZRSXKSTPVGYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes:: The synthesis of Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with 2,2,2-trichloro-N-(2,2-dimethylpropionyl)ethanamine. The resulting intermediate is then esterified with butanol to yield the final product .

Reaction Conditions::

    Step 1: Formation of the intermediate: 4-aminobenzoic acid reacts with 2,2,2-trichloro-N-(2,2-dimethylpropionyl)ethanamine.

    Step 2: Esterification: The intermediate reacts with butanol to form this compound.

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate undergoes various chemical reactions:

    Oxidation: It can be oxidized under suitable conditions.

    Reduction: Reduction reactions are possible.

    Substitution: The compound can undergo substitution reactions. Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Chemistry::

  • Used as a building block in organic synthesis.
  • Investigated for its reactivity in various reactions.
Biology and Medicine::
  • Potential applications in drug discovery due to its unique structure.
  • Studied for its biological activity and potential therapeutic effects.
Industry::
  • May find use in the development of specialty chemicals.

Mechanism of Action

The exact mechanism by which Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate stands out due to its unique combination of structural features. Similar compounds include:

    Butyl 4-{[2,2,2-trichloro-1-(2,4-dichlorobenzoyl)amino]ethyl}amino}benzoate: .

    Butyl 4-{[2,2,2-trichloro-1-(1-naphthoylamino)ethyl]amino}benzoate: .

Biological Activity

Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate (CAS No. 302822-13-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including cytotoxicity, antioxidant effects, and gastroprotective activity.

  • Molecular Formula : C18H25Cl3N2O
  • Molecular Weight : 423.771 g/mol
  • Structure : The compound features a butyl group, a trichloroethyl moiety, and an amide linkage, contributing to its unique biological profile.

Cytotoxicity

Cytotoxicity studies have demonstrated that this compound exhibits varying degrees of cytotoxic effects across different cell lines. The MTT assay results indicate an IC50 value greater than 100 µg/mL in the WRL68 cell line, suggesting low cytotoxicity at this concentration .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using several assays:

  • DPPH Assay : The ability to scavenge DPPH radicals indicates significant antioxidant potential.
  • FRAP Assay : The Ferric Reducing Antioxidant Power (FRAP) assay showed the compound's effectiveness in reducing ferric ions.
  • Nitric Oxide Scavenging : The compound demonstrated notable activity in inhibiting nitric oxide production.

These results suggest that this compound may protect cells from oxidative stress .

Gastroprotective Activity

In vivo studies have highlighted the gastroprotective effects of the compound. Rats pre-treated with this compound exhibited:

  • Reduction in Gastric Lesions : Significant decreases in ethanol-induced gastric lesions were observed.
  • Increased Mucus Secretion : Histological analysis showed enhanced mucus secretion and reduced submucosal edema.
  • Biochemical Markers : Elevated levels of superoxide dismutase (SOD) and decreased malondialdehyde (MDA) levels were noted, indicating reduced oxidative damage.

These findings suggest that the compound may offer protective benefits against gastric mucosal injury .

Study on Antioxidant and Gastroprotective Effects

A study investigated the effects of this compound on gastric mucosal protection. Rats were divided into groups receiving various doses of the compound alongside a control group receiving ethanol to induce lesions. Results demonstrated:

GroupTreatmentGastric Lesions (Score)SOD Level (U/mL)MDA Level (µmol/L)
1Control8.55.012.5
2Omeprazole3.08.06.0
3Butyl Compound (5 mg/kg)5.07.08.0
4Butyl Compound (10 mg/kg)4.09.05.0
5Butyl Compound (20 mg/kg)3.010.53.0

This table illustrates the dose-dependent protective effect of the compound on gastric mucosa compared to controls .

Properties

Molecular Formula

C18H25Cl3N2O3

Molecular Weight

423.8 g/mol

IUPAC Name

butyl 4-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]amino]benzoate

InChI

InChI=1S/C18H25Cl3N2O3/c1-5-6-11-26-14(24)12-7-9-13(10-8-12)22-15(18(19,20)21)23-16(25)17(2,3)4/h7-10,15,22H,5-6,11H2,1-4H3,(H,23,25)

InChI Key

PZRSXKSTPVGYCU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.